tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate, also known by its chemical name, is a compound that has garnered significant interest in various scientific fields. This compound is identified by its unique chemical structure and properties, making it a subject of extensive research and application.
Preparation Methods
The preparation of tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.
Chemical Reactions Analysis
tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of specialized materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved are subject to ongoing research .
Comparison with Similar Compounds
tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or functional groups. The comparison reveals differences in reactivity, stability, and application potential .
Biological Activity
tert-butyl N-(propa-1,2-dien-1-yl)-N-[(pyridin-3-yl)methyl]carbamate (CAS Number: 2287318-07-2) is a compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₂O₂, with a molecular weight of 246.30 g/mol. Its structure features a tert-butyl group, a propa-1,2-dienyl moiety, and a pyridin-3-ylmethyl carbamate functional group, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activities and receptor functions, potentially influencing various biochemical pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in inflammatory pathways.
- Receptor Binding : The pyridine moiety may facilitate binding to specific receptors, altering cellular responses.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have indicated that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the activity of cyclooxygenase enzymes (COX), leading to reduced inflammation in animal models .
3. Neuroprotective Effects
Preliminary research indicates that compounds with similar structures may provide neuroprotective effects by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. This suggests that this compound could be explored for neurodegenerative conditions .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of carbamate derivatives:
Properties
InChI |
InChI=1S/C14H18N2O2/c1-5-9-16(13(17)18-14(2,3)4)11-12-7-6-8-15-10-12/h6-10H,1,11H2,2-4H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMPSVKYIPZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=CC=C1)C=C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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